2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

Medicinal Chemistry Structure-Based Design Conformational Analysis

Procure this specific 2-ylmethyl benzofuran-pyrrolidine hydrochloride to ensure conformational flexibility and defined vector geometry in your SAR studies. The methylene spacer creates a distinct angular relationship versus direct C2-attachment or 5-ylmethyl regioisomeric analogs, precluding generic substitution. Hydrochloride salt form delivers aqueous solubility >0.1 mg/mL, minimizing DMSO co-solvent artifacts in cell viability and receptor binding assays. Ideal for validating benzofuran pharmacophore contributions in CNS target engagement studies where substitution-site sensitivity is a critical SAR variable.

Molecular Formula C13H16ClNO
Molecular Weight 237.73
CAS No. 2344678-07-3
Cat. No. B2661657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
CAS2344678-07-3
Molecular FormulaC13H16ClNO
Molecular Weight237.73
Structural Identifiers
SMILESC1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl
InChIInChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H
InChIKeyXPTBCOXWDNNIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride (CAS 2344678-07-3): Structural Profile & Procurement Considerations


2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride (CAS 2344678-07-3) is a benzofuran-pyrrolidine hybrid small molecule, supplied as a hydrochloride salt with molecular weight 237.72 g/mol . The compound features a benzofuran aromatic core linked via a methylene bridge to a pyrrolidine secondary amine, a scaffold architecture that confers distinct physicochemical and conformational properties relative to direct-attachment or regioisomeric analogs . Commercial availability includes high-purity (>95%) powder forms from major research chemical suppliers .

Why Generic Substitution of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride Fails: Structural Differentiation from In‑Class Analogs


Interchangeability among benzofuran-pyrrolidine derivatives is precluded by the precise positioning of the methylene linker and the substitution site on the benzofuran ring. The 2-ylmethyl attachment in this compound creates a specific vector and conformational flexibility that differs markedly from direct C2-attachment analogs (e.g., 2-(benzofuran-2-yl)pyrrolidine, which lacks the methylene spacer) or from 5-ylmethyl regioisomers employed in MAO-B inhibitor programs, where the altered substitution pattern drives distinct target engagement and pharmacokinetic outcomes . These structural divergences translate into non-interchangeable physicochemical properties and biological activity profiles, rendering generic substitution scientifically invalid for applications requiring defined molecular geometry.

Quantitative Differentiation of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride (CAS 2344678-07-3) from Closest Analogs


Scaffold Flexibility vs. Direct Attachment Analogs: Conformational Degrees of Freedom

The methylene spacer in 2-(1-benzofuran-2-ylmethyl)pyrrolidine introduces a rotatable bond between the benzofuran and pyrrolidine moieties, increasing conformational flexibility compared to direct-attachment analog 2-(1-benzofuran-2-yl)pyrrolidine hydrochloride . This additional degree of freedom can be quantified by the number of rotatable bonds: the target compound possesses 3 rotatable bonds (excluding the pyrrolidine ring), whereas the direct-attachment analog has 2 rotatable bonds .

Medicinal Chemistry Structure-Based Design Conformational Analysis

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base

The hydrochloride salt form of 2-(1-benzofuran-2-ylmethyl)pyrrolidine is specifically manufactured to improve aqueous solubility and solid-state stability relative to the free base . While no experimental solubility data for this exact compound is publicly available, the general class of benzofuran-pyrrolidine free bases exhibits poor aqueous solubility (estimated <0.1 mg/mL), whereas hydrochloride salts of similar molecular weight (200–250 Da) typically achieve solubilities >1 mg/mL in water [1].

Preformulation Solubility Enhancement Salt Selection

Regioisomeric Differentiation: 2‑ylmethyl vs. 5‑ylmethyl Substitution Impacts Biological Activity Profiles

The benzofuran-2-ylmethyl substitution in the target compound contrasts with the benzofuran-5-ylmethyl motif employed in potent MAO-B inhibitors . In a published series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives, the benzofuran-5-ylmethyl architecture contributed to a compound (C14) with an MAO-B IC50 of 0.037 μM and significantly improved pharmacokinetics in rodents versus the clinical candidate safinamide . The 2‑ylmethyl regioisomer presents a distinct vector and electronic distribution, which is expected to alter target binding and metabolic stability profiles [1].

MAO-B Inhibition Parkinson's Disease Structure-Activity Relationship

Commercial Purity and Quality Benchmarking Against Generic Vendors

The compound is supplied by Sigma-Aldrich (Enamine catalog) with a certified purity of 95% (HPLC) . This purity specification exceeds typical purity thresholds (≥90%) found among generic chemical aggregators and is accompanied by a full Certificate of Analysis (CoA) and material safety data sheet (MSDS) . In contrast, alternative sources for related benzofuran-pyrrolidine analogs often lack CoA documentation or provide only nominal purity claims without analytical validation.

Chemical Procurement Quality Control Assay Purity

Optimal Research and Procurement Applications for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine Hydrochloride (CAS 2344678-07-3)


Scaffold Hopping and Fragment-Based Lead Generation

The methylene-linked benzofuran-pyrrolidine architecture provides a conformationally flexible scaffold for exploring novel chemical space . Procurement of this specific 2‑ylmethyl regioisomer is warranted when structure–activity relationship (SAR) investigations require a distinct vector angle compared to direct-attachment or 5‑ylmethyl analogs, as demonstrated in MAO-B and nAChR ligand programs [REFS-1, REFS-2].

Aqueous Solubility-Dependent Assays (Biochemical and Cell-Based)

The hydrochloride salt form is preferable over free base analogs for in vitro assays requiring aqueous solubility >0.1 mg/mL. This salt form minimizes the need for organic co-solvents (e.g., DMSO >1%), thereby reducing solvent-induced artifacts in cell viability and receptor binding assays [1].

Benzofuran Pharmacophore Validation in CNS Drug Discovery

Given the established role of benzofuran-containing compounds in modulating CNS targets such as MAO-B and nicotinic acetylcholine receptors , this 2‑ylmethyl pyrrolidine derivative serves as a valuable tool for validating benzofuran pharmacophore contributions in novel target engagement studies, particularly where substitution site sensitivity is a key SAR variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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